molecular formula C8H6BrNS B13029409 5-Bromo-3-methylbenzo[d]isothiazole CAS No. 73437-06-6

5-Bromo-3-methylbenzo[d]isothiazole

Cat. No.: B13029409
CAS No.: 73437-06-6
M. Wt: 228.11 g/mol
InChI Key: FBFJWKGJYZIEJK-UHFFFAOYSA-N
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Description

5-Bromo-3-methylbenzo[d]isothiazole is a heterocyclic compound that contains a bromine atom, a methyl group, and an isothiazole ringThe molecular formula of this compound is C8H6BrNS, and it has a molecular weight of 228.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methylbenzo[d]isothiazole typically involves the bromination of 3-methylbenzo[d]isothiazole. One common method is the reaction of 3-methylbenzo[d]isothiazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, at a controlled temperature. The reaction proceeds through electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylbenzo[d]isothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylbenzo[d]isothiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the isothiazole ring contribute to its binding affinity and selectivity towards molecular targets. The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-methylbenzo[d]isothiazole is unique due to the presence of both a bromine atom and a methyl group on the isothiazole ring. This combination imparts specific reactivity and binding properties, making it valuable in the synthesis of diverse chemical and pharmaceutical compounds .

Properties

IUPAC Name

5-bromo-3-methyl-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFJWKGJYZIEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291544
Record name 5-Bromo-3-methyl-1,2-benzisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73437-06-6
Record name 5-Bromo-3-methyl-1,2-benzisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73437-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methyl-1,2-benzisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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